4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h6-7H,2-5,11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLUNOMLESKIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions, often using reagents such as methyl iodide and ammonia.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-ylmethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the anticancer potential of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide:
- Mechanism of Action : The compound has been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that it significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells.
- Case Study : In a xenograft model, administration of this compound resulted in a 50% reduction in tumor size compared to control groups. This suggests a promising avenue for further development as an anticancer agent .
Anti-inflammatory Effects
The compound also exhibits notable anti-inflammatory properties:
- In Vitro Studies : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A study reported a decrease from 1000 pg/mL to 300 pg/mL for TNF-alpha and from 800 pg/mL to 250 pg/mL for IL-6 upon treatment with the compound.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold in drug design:
- Targeting Mechanisms : Its ability to interact with specific biological targets allows for the design of novel derivatives that can enhance efficacy and reduce side effects. The incorporation of the tetrahydrofuran moiety may improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
- 4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
- 4-Amino-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring, an amine group, and a tetrahydrofuran moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that various pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines such as HeLa and NCI-H23. A study highlighted that certain 3-amino-pyrazoles (3APs), which share structural similarities with the target compound, demonstrated IC50 values in the low micromolar range against various cancer cells .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3AP Derivative A | HeLa | 0.08 | Tubulin polymerization inhibition |
| 3AP Derivative B | NCI-H23 | <10 | Induction of apoptosis |
| 3AP Derivative C | HCT-15 | <12 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Certain compounds have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro and in vivo. For example, a study demonstrated that a related pyrazole derivative significantly reduced LPS-induced TNF-alpha release in mouse models .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Model | Effect on TNF-alpha Release (%) | Reference |
|---|---|---|---|
| Pyrazole A | Mouse model | 97.7% inhibition at 10 mM | |
| Pyrazole B | In vitro (cell culture) | >50% inhibition at 5 mM |
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory properties, some studies suggest that certain pyrazole derivatives may also exhibit antimicrobial activity. However, results have been mixed, with some compounds showing moderate antibacterial effects while others were inactive against standard microbial strains .
Case Studies and Research Findings
-
Case Study on Anticancer Mechanism :
A recent study explored the binding interactions of a similar pyrazole derivative with tubulin, revealing that it binds at the colchicine site, leading to cell cycle arrest in cancer cells. This mechanism provides insights into how structural modifications can enhance anticancer efficacy . -
In Vivo Studies :
In vivo experiments demonstrated that specific pyrazole derivatives could significantly reduce tumor growth in xenograft models. This highlights the potential for these compounds to serve as leads for new anticancer therapies . -
Structure-Activity Relationship (SAR) :
The SAR analysis indicated that modifications at specific positions on the pyrazole ring could enhance biological activity. For instance, substituents at the 5-position were found to improve both anticancer and anti-inflammatory activities significantly .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing 4-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a pyrazole core. Key steps include:
- Condensation reactions to introduce the tetrahydrofuran (THF) methyl group via nucleophilic substitution or reductive amination .
- Coupling reagents (e.g., DCC, HOBt) for carboxamide formation, with solvent optimization (DMF or DCM) to enhance yield .
- Purification via column chromatography or preparative HPLC to isolate intermediates and final product .
- Critical parameters : Temperature control (<50°C) to prevent decomposition, pH adjustment (neutral to mildly basic) for amide bond stability, and anhydrous conditions for moisture-sensitive steps .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., tetrahydrofuran methyl linkage at δ 3.5–4.0 ppm) and carboxamide NH signals (δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
- IR spectroscopy : Confirmation of carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- HPLC with UV detection : Purity assessment using C18 columns (acetonitrile/water gradient) and retention time comparison with standards .
Advanced: How can researchers systematically assess the biological activity of this compound and its analogs?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based kinase or phosphodiesterase assays (e.g., AOAC SMPR 2014.011) with IC50 determination .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- In silico studies : Molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .
- Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .
Advanced: What strategies are recommended for resolving contradictory data in biological activity studies?
Methodological Answer:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out protocol variability .
- Purity validation : Re-analyze compound batches via HPLC to exclude impurities (>95% purity threshold) .
- Orthogonal assays : Cross-validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
- Structural analogs : Synthesize and test derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to isolate structure-dependent effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Systematic substitution : Modify the tetrahydrofuran methyl group (e.g., replace with pyran or piperidine) to assess steric and electronic effects on target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., carboxamide for hydrogen bonding) .
- ADME profiling : Measure logP (shake-flask method) and metabolic stability (microsomal incubation) to prioritize analogs with improved bioavailability .
- Toxicity screening : Zebrafish embryo assays to evaluate developmental toxicity and hepatotoxicity in HepG2 cells .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
